4-(5-(4-bromophenyl)-3-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105) is a synthetic organic compound belonging to the class of N-methyl-D-aspartate (NMDA) receptor antagonists. [] It is a novel compound designed to selectively target specific subtypes of NMDA receptors, particularly those containing GluN2C or GluN2D subunits. [] These subtypes are found in the central nervous system and play a role in synaptic plasticity, learning, and memory. []
DQP-1105 acts as a non-competitive antagonist of NMDA receptors. [] This means it inhibits the receptor's function without directly competing with the agonist (glutamate) for the binding site. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: